4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol
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Overview
Description
4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a tert-butyl group, and a naphthylimine moiety attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves a multi-step process. One common method starts with the bromination of 2,6-di-tert-butylphenol to obtain 4-bromo-2,6-di-tert-butylphenol . This intermediate is then subjected to a condensation reaction with naphthalen-1-ylamine under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-di-tert-butylphenol: Similar structure but lacks the naphthylimine moiety.
2,6-di-tert-butylphenol: Lacks both the bromine atom and the naphthylimine moiety.
Uniqueness
4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol is unique due to the presence of the naphthylimine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4263-63-2 |
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Molecular Formula |
C21H20BrNO |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-6-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C21H20BrNO/c1-21(2,3)18-12-16(22)11-15(20(18)24)13-23-19-10-6-8-14-7-4-5-9-17(14)19/h4-13,24H,1-3H3 |
InChI Key |
KBKDYWBLCDGKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
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